molecular formula C11H11ClO B15273861 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B15273861
M. Wt: 194.66 g/mol
InChI Key: IDPLYTXVPUZKOK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-derived aldehyde featuring a (4-chlorophenyl)methyl substituent. Its molecular formula is C₁₁H₁₁ClO, with a molecular weight of 194.66 g/mol (calculated). The aldehyde functional group renders it reactive in nucleophilic additions and condensation reactions, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediates or asymmetric synthesis .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLYTXVPUZKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(4-Chlorophenyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde and its analogs:

Property 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde 1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde (7x) 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
Substituent (4-Chlorophenyl)methyl 4-Chlorophenyl 4-Methylcyclohexylmethyl
Molecular Formula C₁₁H₁₁ClO C₁₀H₉ClO C₁₂H₂₀O
Molecular Weight (g/mol) 194.66 180.64 180.29
Key Functional Groups Aldehyde, cyclopropane, benzyl-Cl Aldehyde, cyclopropane, aryl-Cl Aldehyde, cyclopropane, cyclohexyl-CH₃
Electronic Effects Electron-withdrawing (Cl), moderate steric bulk Electron-withdrawing (Cl), low steric bulk Electron-donating (CH₃), high steric bulk
Reported Applications Synthetic intermediates (inferred) Photochemical deracemization Limited (discontinued commercial product)

Reactivity and Stability

  • Electron Effects : The (4-chlorophenyl)methyl group in the target compound introduces moderate steric hindrance and electron-withdrawing effects , enhancing the aldehyde’s electrophilicity compared to the less bulky 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde (7x). In contrast, the 4-methylcyclohexylmethyl analog exhibits electron-donating effects from the methyl group, reducing electrophilicity but increasing hydrophobicity.
  • Cyclopropane Stability : All three compounds retain the inherent strain of the cyclopropane ring, but substituents influence ring stability. The aryl-Cl group in the target compound may stabilize the ring via resonance, whereas the cyclohexyl group in the analog provides steric protection against ring-opening reactions.

Physicochemical Properties

  • Solubility: The target compound’s chlorophenyl group likely reduces water solubility compared to non-halogenated analogs. The cyclohexylmethyl derivative is expected to exhibit even lower solubility due to increased hydrophobicity.
  • Thermal Stability: No direct data are available, but the electron-withdrawing Cl group in the target compound may lower thermal stability relative to electron-donating substituents.

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